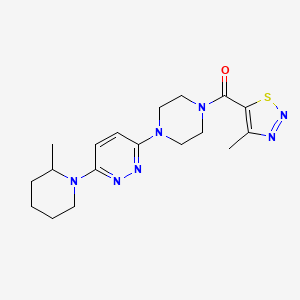
(4-メチル-1,2,3-チアジアゾール-5-イル)(4-(6-(2-メチルピペリジン-1-イル)ピリダジン-3-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H25N7OS and its molecular weight is 387.51. The purity is usually 95%.
BenchChem offers high-quality (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
4-メチル-1,2,3-チアジアゾール-5-カルボン酸の新規誘導体15種の合成とin vitro抗菌活性評価が報告されました . これらの化合物は、グラム陽性菌に対して潜在的な生物活性を示しました。特に、化合物15は、5-ニトロ-2-フロイル部分を有しており、最小発育阻止濃度(MIC)が1.95〜15.62 µg / mL、最小殺菌濃度(MBC)/ MIC比が1〜4 µg / mLと、最も高い抗菌効果を示しました。
有機合成
4-メチル-1,2,3-チアジアゾール-5-カルボン酸誘導体の縮合は、1H NMRスペクトルにおける特徴的なシグナルを用いて確認されました . これらの化合物は、より複雑な有機分子の合成のための貴重な構成要素として機能します。
親油性研究
化合物の親油性を理解することは、創薬と薬物動態において非常に重要です。 研究者らは、これらの誘導体の親油性について調査しており、これは生物学的システムにおけるバイオアベイラビリティと分布に影響を与える可能性があります .
潜在的な抗がん剤
提供された文献には、この化合物の抗がん活性に関する具体的な研究は記載されていませんが、その構造的特徴から、さらなる調査のための興味深い候補となります。 類似のチアジアゾール誘導体は、癌細胞株に対して細胞毒性を示しています .
生物活性
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of the compound typically involves multiple steps, starting from readily available precursors. The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide and an alkyl halide under basic conditions. The piperazine and pyridazine moieties are introduced through nucleophilic substitution reactions involving suitable halogenated compounds. The final coupling reaction forms the complete structure of the target compound.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that thiadiazole derivatives exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, a series of thiadiazolopyrimidine compounds demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL . The incorporation of specific functional groups has been correlated with enhanced antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Anticancer Activity
The anticancer potential of the compound has been assessed using various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). In vitro cytotoxicity assays revealed that the compound exhibited significant growth inhibition with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL across different cell lines . The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 .
Case Study 1: Anticancer Evaluation
In a study evaluating the cytotoxic effects of various thiadiazole derivatives, it was found that the compound under discussion induced significant apoptosis in MCF-7 cells. The treatment led to a notable increase in the Bax/Bcl-2 ratio, indicating enhanced pro-apoptotic signaling pathways. Cell cycle analysis confirmed arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related thiadiazole compounds demonstrated that modifications in the chemical structure significantly influenced antimicrobial activity. Compounds with pyran or pyrazole rings showed enhanced effectiveness against Bacillus cereus and Candida albicans, suggesting that similar modifications could be explored for optimizing the activity of our target compound .
Research Findings Summary Table
| Activity | Tested Strains/Cell Lines | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | MIC: 5 - 15 µg/mL | Disruption of bacterial cell wall |
| Anticancer | MCF-7, HepG2 | IC50: 2.32 - 10.10 µg/mL | Induction of apoptosis, cell cycle arrest |
| Anti-inflammatory | Various | Not specified | Modulation of inflammatory pathways |
特性
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7OS/c1-13-5-3-4-8-25(13)16-7-6-15(20-21-16)23-9-11-24(12-10-23)18(26)17-14(2)19-22-27-17/h6-7,13H,3-5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUBEDVSYRAOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














